S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a benzenecarbothioate group attached to a prop-1-en-1-yl chain, which is further substituted with a methylsulfanyl group. The compound’s molecular formula is C12H14OS2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate typically involves the reaction of benzenecarbothioic acid with a suitable alkylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of the benzenecarbothioic acid, followed by the addition of the alkylating agent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding thiols or sulfides.
Substitution: The benzenecarbothioate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include oxidative stress response, signal transduction, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate: shares similarities with other benzenecarbothioate derivatives, such as this compound.
Thiols and Sulfides: Compounds containing thiol or sulfide groups exhibit similar reactivity patterns, particularly in oxidation and reduction reactions.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88472-04-2 |
---|---|
Molecular Formula |
C12H14OS2 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
S-(2-methyl-1-methylsulfanylprop-1-enyl) benzenecarbothioate |
InChI |
InChI=1S/C12H14OS2/c1-9(2)12(14-3)15-11(13)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI Key |
KAXFFIHQJLLRGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(SC)SC(=O)C1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.